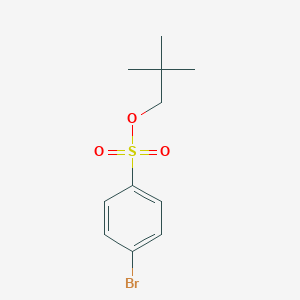

Neopentyl 4-bromobenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropyl 4-bromobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJBARUAGAVJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384347 | |

| Record name | Neopentyl 4-bromobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14248-15-8 | |

| Record name | Neopentyl 4-bromobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Neopentyl 4-bromobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Neopentyl 4-bromobenzenesulfonate, a compound of interest in organic synthesis and potentially for further applications in drug development. This document compiles available data on its physical characteristics and outlines a detailed experimental protocol for its synthesis.

Core Physical Properties

This compound, with the CAS number 14595-31-0, is a sulfonate ester. A summary of its key physical and chemical properties is presented below. It is important to note that while some properties have been computationally predicted, experimental data for several key metrics remain to be conclusively determined in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrO₃S | [1] |

| Molecular Weight | 307.21 g/mol | [1][2] |

| IUPAC Name | 2,2-dimethylpropyl 4-bromobenzenesulfonate | [1] |

| Boiling Point | 357.5 ± 25.0 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 170.0 ± 23.2 °C (Predicted) | [3] |

| Refractive Index | 1.533 (Predicted) | [3] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Experimental Protocols: Synthesis of this compound

A detailed method for the synthesis of this compound has been reported and is outlined below.[2]

Materials:

-

4-bromobenzenesulfonyl chloride

-

Neopentyl alcohol

-

Pyridine

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

0.05 N aqueous hydrochloric acid

-

Brine

-

Sodium sulfate

-

Silica gel

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Procedure:

-

To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

-

With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

-

Allow the reaction to stir overnight at ambient temperature.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.

-

Dry the organic layer over sodium sulfate and concentrate it in vacuo.

-

Purify the resulting material using flash column chromatography on silica gel with a 30%-50% gradient of dichloromethane in hexanes.

This procedure yields 4-bromo-benzenesulfonic acid 2,2-dimethyl-propyl ester (this compound) with a reported yield of 85%.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

As no specific signaling pathways involving this compound are documented in the searched literature, a diagrammatic representation in that context is not applicable at this time. The provided workflow diagram serves to fulfill the visualization requirement by outlining the logical sequence of the experimental protocol.

References

chemical structure of 2,2-dimethylpropyl 4-bromobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of 2,2-dimethylpropyl 4-bromobenzenesulfonate, a key intermediate in organic synthesis. This technical guide includes its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthesis workflow.

Chemical Structure and Properties

2,2-dimethylpropyl 4-bromobenzenesulfonate, also known as neopentyl 4-bromobenzenesulfonate, is an organic compound with the molecular formula C₁₁H₁₅BrO₃S. Its structure features a neopentyl group attached to a 4-bromobenzenesulfonate functional group.

Structure:

Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅BrO₃S | [1][2] |

| Molecular Weight | 307.21 g/mol | [2][3] |

| IUPAC Name | 2,2-dimethylpropyl 4-bromobenzenesulfonate | [2] |

| CAS Number | 19053-29-9 | |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)OCC(C)(C)C)Br | |

| InChI Key | PVJBARUAGAVJSY-UHFFFAOYSA-N | [3] |

Synthesis

Experimental Protocol: Synthesis of 2,2-dimethylpropyl 4-bromobenzenesulfonate

This protocol is adapted from established synthetic methods.

Materials:

-

4-bromobenzenesulfonyl chloride

-

Neopentyl alcohol (2,2-dimethyl-1-propanol)

-

Pyridine

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

0.05 N aqueous hydrochloric acid

-

Brine (saturated aqueous sodium chloride)

-

Sodium sulfate (anhydrous)

-

Silica gel

-

Dichloromethane

-

Hexanes

Procedure:

-

To a round bottom flask, add 4-bromobenzenesulfonyl chloride (1.0 eq) and pyridine (as solvent).

-

With stirring at ambient temperature, add neopentyl alcohol (1.5 eq).

-

Stir the reaction mixture overnight at ambient temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30%-50% dichloromethane in hexanes.

Expected Yield: Approximately 85%.

Synthesis Workflow

Caption: Synthesis workflow for 2,2-dimethylpropyl 4-bromobenzenesulfonate.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2,2-dimethylpropyl 4-bromobenzenesulfonate were not available in the public domain at the time of this report. Researchers are advised to acquire this data upon synthesis and purification for full characterization.

Applications in Research and Drug Development

Sulfonate esters, such as 2,2-dimethylpropyl 4-bromobenzenesulfonate, are versatile intermediates in organic synthesis. The bromobenzenesulfonate group is an excellent leaving group, making this compound a useful reagent for the introduction of the neopentyl group in various molecules. This is particularly relevant in the synthesis of complex organic molecules and in the development of new pharmaceutical compounds where the sterically hindered neopentyl group can be used to modulate the pharmacological properties of a drug candidate.

Safety Information

For research use only. Not for human or veterinary use. Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

References

- 1. (1-Bromo-2,2-dimethylpropyl)benzene | C11H15Br | CID 14912426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2,2-Dimethyl-propyl 2,2-dimethyl-propane-thiosulfinate | C10H22OS2 | CID 551400 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neopentyl 4-bromobenzenesulfonate (CAS: 14248-15-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl 4-bromobenzenesulfonate, with CAS number 14248-15-8, is a valuable organic compound characterized by the presence of a sterically hindered neopentyl ester group attached to a bromobenzenesulfonate moiety. This unique structural feature imparts significant stability against nucleophilic attack, making it an interesting building block in organic synthesis and a precursor in the development of advanced therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its applications, particularly in the burgeoning field of radiopharmaceuticals.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₁₁H₁₅BrO₃S.[1] Its key identifiers and computed physicochemical properties are summarized in the tables below. It is important to note that while experimental data for some properties are limited, computed values provide useful estimates for experimental design.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 14248-15-8[1] |

| IUPAC Name | 2,2-dimethylpropyl 4-bromobenzenesulfonate[1] |

| Molecular Formula | C₁₁H₁₅BrO₃S[1] |

| Molecular Weight | 307.21 g/mol [1] |

| InChI Key | PVJBARUAGAVJSY-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)Br[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 305.99253 Da | PubChem[1] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |

| Boiling Point (Predicted) | 357.5 ± 25.0 °C at 760 mmHg | Guidechem |

| Refractive Index (Predicted) | 1.533 | Guidechem |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of neopentyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of a base. A detailed experimental protocol is provided below, adapted from the Open Reaction Database.[2]

Experimental Protocol: Synthesis

Materials:

-

4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol)

-

Neopentyl alcohol (1.39 mL, 12.91 mmol)

-

Pyridine (30 mL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

0.05 N aqueous hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for flash chromatography

-

Hexanes

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

-

With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

-

Stir the reaction mixture overnight at ambient temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution, 0.05 N aqueous hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a 30%-50% gradient of dichloromethane in hexanes.

-

This procedure typically yields approximately 2.24 g (85%) of this compound.[2]

References

In-Depth Technical Guide to Neopentyl 4-bromobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of Neopentyl 4-bromobenzenesulfonate (CAS No: 14248-15-8). The information is curated for professionals in research and development who require detailed chemical and procedural information.

Core Spectroscopic Data

While comprehensive spectral datasets for this compound are not widely available in public spectral databases, the following sections detail the expected spectroscopic characteristics based on its chemical structure and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the neopentyl and the 4-bromobenzenesulfonyl groups. The protons on the aromatic ring will appear as two distinct doublets in the downfield region (typically δ 7.5-8.0 ppm) due to the deshielding effect of the sulfonate group and the bromine atom. The methylene protons of the neopentyl group, being adjacent to the electron-withdrawing sulfonate ester oxygen, will appear as a singlet further downfield than a typical alkyl chain (likely in the δ 3.8-4.2 ppm range). The nine equivalent protons of the tert-butyl group will produce a sharp singlet in the upfield region (around δ 1.0 ppm).

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon environment in the molecule. The aromatic carbons will resonate in the δ 125-140 ppm region. The carbon atom bonded to the bromine will be shifted, as will the carbon atom attached to the sulfonyl group. The methylene carbon of the neopentyl group is expected in the δ 70-80 ppm range, while the quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum. PubChem indicates the availability of a ¹³C NMR spectrum, though the specific data is not provided.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonate group. Key expected peaks include:

-

S=O asymmetric stretching: 1350-1380 cm⁻¹ (strong)

-

S=O symmetric stretching: 1170-1190 cm⁻¹ (strong)

-

S-O-C stretching: 1000-1050 cm⁻¹

-

C-H stretching (aromatic and aliphatic): 2850-3100 cm⁻¹

-

C=C stretching (aromatic): ~1580 cm⁻¹ and ~1470 cm⁻¹

-

C-Br stretching: 600-700 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available as a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum, according to PubChem.[1] The mass spectrum would show the molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to its molecular weight (307.21 g/mol for the most common isotopes).[1] Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). Common fragmentation patterns would likely involve the loss of the neopentyl group, the 4-bromobenzenesulfonyl moiety, and sulfur dioxide.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethylpropyl 4-bromobenzenesulfonate | [1] |

| CAS Number | 14248-15-8 | [1] |

| Molecular Formula | C₁₁H₁₅BrO₃S | [1] |

| Molecular Weight | 307.21 g/mol | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic Protons | δ 7.5-8.0 ppm (2H, d), δ 7.5-8.0 ppm (2H, d) |

| Methylene Protons (-CH₂-) | δ 3.8-4.2 ppm (2H, s) | |

| Methyl Protons (-C(CH₃)₃) | ~δ 1.0 ppm (9H, s) | |

| ¹³C NMR | Aromatic Carbons | δ 125-140 ppm |

| Methylene Carbon (-CH₂-) | δ 70-80 ppm | |

| Quaternary Carbon (-C(CH₃)₃) | Aliphatic region | |

| Methyl Carbons (-C(CH₃)₃) | Aliphatic region | |

| IR | S=O asymmetric stretch | 1350-1380 cm⁻¹ |

| S=O symmetric stretch | 1170-1190 cm⁻¹ | |

| S-O-C stretch | 1000-1050 cm⁻¹ | |

| MS | Molecular Ion [M]⁺ | m/z 306/308 (due to Br isotopes) |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is available from the Open Reaction Database. The procedure involves the reaction of neopentyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of pyridine.

Synthesis of this compound

-

Materials:

-

4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol)

-

Neopentyl alcohol (1.39 mL, 12.91 mmol)

-

Pyridine (30 mL)

-

Saturated aqueous sodium bicarbonate

-

0.05 N aqueous hydrochloric acid

-

Brine

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel

-

Methylene chloride

-

Hexanes

-

-

Procedure:

-

To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

-

With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

-

Stir the reaction mixture overnight at ambient temperature.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate, followed by 0.05 N aqueous hydrochloric acid, and then brine.

-

Dry the organic layer over sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a 30%-50% gradient of methylene chloride in hexanes to yield the final product.

-

Mandatory Visualization

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

References

Neopentyl 4-bromobenzenesulfonate molecular weight and formula

An In-depth Technical Guide on Neopentyl 4-bromobenzenesulfonate

This document provides a concise overview of the fundamental molecular properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The essential molecular identifiers for this compound are summarized below. This information is critical for analytical studies, molecular modeling, and experimental design.

| Property | Value | Source |

| Molecular Formula | C11H15BrO3S | [1][2] |

| Molecular Weight | 307.21 g/mol | [1] |

| IUPAC Name | 2,2-dimethylpropyl 4-bromobenzenesulfonate | [1] |

| CAS Number | 14248-15-8 | [1][2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can be found in various chemical literature and patents. A generalized workflow for its synthesis typically involves the esterification of 4-bromobenzenesulfonyl chloride with neopentyl alcohol in the presence of a base.

For characterization, standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): This technique is used to verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Logical Structure of this compound

The following diagram illustrates the constituent parts of the this compound molecule.

Caption: Molecular components of this compound.

References

The Neopentyl Group: An In-depth Technical Guide to its Steric Hindrance Effects

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The neopentyl group, systematically named 2,2-dimethylpropyl, is a sterically demanding alkyl substituent renowned for its profound impact on chemical reactivity and molecular conformation. Its unique structural feature—a quaternary carbon atom adjacent to the point of attachment—creates a significant steric shield that dramatically hinders backside attack in bimolecular nucleophilic substitution (SN2) reactions and influences the pathways of other chemical transformations. This technical guide provides a comprehensive analysis of the steric effects imparted by the neopentyl group, supported by quantitative data, detailed experimental protocols for assessing these effects, and graphical representations of key concepts to aid in understanding. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, where the strategic use of sterically bulky groups is paramount.

Introduction: The Structural Basis of Neopentyl Steric Hindrance

The neopentyl group, with the formula (CH₃)₃CCH₂–, is an isomer of pentyl alcohol.[1] Its defining characteristic is the presence of a quaternary carbon atom bonded to three methyl groups and the methylene group that connects to the rest of the molecule.[1] This arrangement, often likened to a "steric cone," effectively blocks access to the alpha-carbon (the carbon atom to which the neopentyl group is attached). This steric bulk is the primary determinant of the group's influence on reaction kinetics and mechanisms.

Unlike less branched alkyl groups, the neopentyl group's steric hindrance is not just a localized effect. The three methyl groups of the tert-butyl moiety project outwards, creating a wide steric field that can influence the approach of reactants, the stability of transition states, and the preferred conformations of molecules.

Quantifying the Steric Effect: Reaction Kinetics and Steric Parameters

The most dramatic illustration of the neopentyl group's steric hindrance is its effect on the rate of bimolecular nucleophilic substitution (SN2) reactions. These reactions, which rely on the backside attack of a nucleophile on an electrophilic carbon, are exceptionally sensitive to steric bulk around the reaction center.

Relative Rates of SN2 Reactions

The following table summarizes the relative rates of SN2 reactions for a series of alkyl bromides with a common nucleophile. The data starkly contrasts the reactivity of neopentyl bromide with less hindered primary and secondary alkyl halides.

| Alkyl Bromide | Structure | Relative Rate (SN2) |

| Methyl bromide | CH₃Br | 30 |

| Ethyl bromide | CH₃CH₂Br | 1 |

| n-Propyl bromide | CH₃CH₂CH₂Br | 0.4 |

| Isobutyl bromide | (CH₃)₂CHCH₂Br | 0.03 |

| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001 |

| sec-Butyl bromide | CH₃CH(Br)CH₂CH₃ | 0.02 |

| tert-Butyl bromide | (CH₃)₃CBr | ~0 (Favors SN1) |

Data compiled from various sources. The rates are relative to ethyl bromide.

As the data indicates, neopentyl bromide undergoes SN2 reaction at a rate approximately 100,000 times slower than ethyl bromide, rendering it practically inert under typical SN2 conditions. This dramatic rate reduction is a direct consequence of the steric blockade presented by the tert-butyl portion of the neopentyl group, which prevents the nucleophile from accessing the anti-bonding orbital of the C-Br bond for backside attack.

Conformational Analysis and A-Values

The A-value of a substituent is a measure of its steric bulk, quantified by the Gibbs free energy difference (ΔG°) between the equatorial and axial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the sterically less hindered equatorial position.

| Substituent | A-value (kcal/mol) |

| Methyl | 1.7 |

| Ethyl | 1.8 |

| Isopropyl | 2.2 |

| tert-Butyl | >4.5 |

| Neopentyl | ~2.0 |

While the tert-butyl group has one of the largest A-values, the neopentyl group's A-value is surprisingly modest in comparison. This is because the steric bulk is one carbon removed from the cyclohexane ring, allowing for some conformational flexibility that mitigates the most severe steric clashes in the axial position. However, this does not diminish its impact on reaction transition states where the steric demand is more acute.

Taft Steric Parameters (E_s)

The Taft steric parameter, E_s, is a quantitative measure of the steric effect of a substituent, derived from the rates of acid-catalyzed hydrolysis of esters. More negative E_s values indicate greater steric hindrance.

| Substituent | Taft Steric Parameter (E_s) |

| Hydrogen | +1.24 |

| Methyl | 0.00 |

| Ethyl | -0.07 |

| n-Propyl | -0.36 |

| Isopropyl | -0.47 |

| Isobutyl | -0.93 |

| Neopentyl | -1.74 |

| tert-Butyl | -1.54 |

The E_s value for the neopentyl group is significantly more negative than for other primary and secondary alkyl groups, quantifying its substantial steric bulk. Interestingly, it is even more negative than that of the tert-butyl group, which can be attributed to the specific nature of the ester hydrolysis reaction used to define the parameter.

Reaction Pathways Dominated by Steric Hindrance

The neopentyl group's steric properties dictate the feasible reaction pathways for molecules containing this moiety.

The Disfavored SN2 Pathway

As established, the direct backside attack required for an SN2 reaction is severely impeded. The transition state for an SN2 reaction on a neopentyl substrate would involve a highly strained pentacoordinate carbon, with significant van der Waals repulsion between the incoming nucleophile, the leaving group, and the bulky tert-butyl portion of the neopentyl group.

The SN1 Pathway and Rearrangement

While SN2 reactions are exceptionally slow, neopentyl halides can undergo unimolecular nucleophilic substitution (SN1) reactions, albeit with a characteristic rearrangement. The reaction proceeds through the formation of a primary carbocation, which is highly unstable. This carbocation rapidly rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation, which then reacts with the nucleophile.

Experimental Protocols for Quantifying Steric Effects

The following are generalized methodologies for key experiments used to determine the steric impact of the neopentyl group.

Determination of Relative SN2 Reaction Rates by Competition Experiment with GC Analysis

This method allows for the direct comparison of the reactivity of two different alkyl halides towards a nucleophile.

Objective: To determine the relative reactivity of neopentyl bromide and n-butyl bromide in an SN2 reaction with sodium iodide.

Materials:

-

Neopentyl bromide

-

n-Butyl bromide

-

Sodium iodide

-

Acetone (anhydrous)

-

Dodecane (internal standard)

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Appropriate GC column (e.g., non-polar capillary column)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Standard Preparation: Prepare standard solutions of known concentrations of neopentyl bromide, n-butyl bromide, and the internal standard (dodecane) in acetone. Inject these standards into the GC to determine their retention times and response factors.

-

Reaction Setup: In a clean, dry reaction vessel, combine equimolar amounts of neopentyl bromide and n-butyl bromide in acetone. Add the internal standard.

-

Initiation of Reaction: Add a limiting amount of sodium iodide (e.g., 0.5 equivalents relative to the total alkyl halide concentration) to the solution to initiate the reaction. Start a timer immediately.

-

Reaction Monitoring: At regular time intervals (e.g., 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a vial containing water and a small amount of a suitable organic solvent (e.g., diethyl ether) to extract the organic components.

-

GC Analysis: Inject the organic layer of the quenched aliquots into the GC.

-

Data Analysis: Using the predetermined retention times, identify the peaks corresponding to neopentyl bromide, n-butyl bromide, and the internal standard. Integrate the peak areas. The concentration of each alkyl halide at each time point can be calculated relative to the constant concentration of the internal standard. The relative rates can be determined by comparing the rates of disappearance of the two alkyl halides.

Kinetic Monitoring by NMR Spectroscopy

NMR spectroscopy is a powerful tool for in-situ monitoring of reaction kinetics.

Objective: To measure the rate constant for the reaction of a neopentyl-containing substrate.

Materials:

-

NMR tube

-

Deuterated solvent appropriate for the reaction

-

NMR spectrometer

-

Reactants and catalyst (if any)

Procedure:

-

Initial Spectra: Obtain a high-resolution ¹H NMR spectrum of the starting material in the chosen deuterated solvent. This will serve as the reference (t=0) spectrum.

-

Reaction Initiation: In an NMR tube, combine the starting material and any other reagents, but withhold the component that initiates the reaction (e.g., the nucleophile or catalyst). Place the NMR tube in the spectrometer and allow it to reach thermal equilibrium at the desired reaction temperature.

-

Acquisition Setup: Set up the NMR experiment to acquire spectra at regular intervals. This can be done using automated routines available on most modern spectrometers. The acquisition time for each spectrum should be short relative to the half-life of the reaction.

-

Reaction Start and Monitoring: Inject the initiating reagent into the NMR tube and start the automated acquisition sequence immediately. The spectrometer will then collect a series of spectra over time.

-

Data Processing and Analysis: Process the array of spectra. Select a well-resolved peak for the starting material and one for the product that do not overlap with other signals. Integrate these peaks in each spectrum. The concentration of the reactant and product at each time point is proportional to their respective integral values. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Conclusion

The neopentyl group exerts a powerful and predictable steric influence on chemical reactions. Its ability to dramatically slow down SN2 reactions makes it a useful structural motif in situations where this reaction pathway needs to be suppressed. Conversely, when SN1 conditions are employed, the propensity for rearrangement must be considered. The quantitative data and experimental protocols presented in this guide provide a framework for understanding, predicting, and manipulating the steric effects of the neopentyl group in chemical design and synthesis. For researchers in drug development, the neopentyl group can be a valuable tool for tuning the metabolic stability and conformational properties of bioactive molecules.

References

An In-depth Technical Guide on the Solubility of Neopentyl 4-bromobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of Neopentyl 4-bromobenzenesulfonate in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments derived from experimental procedures for its synthesis and purification. Additionally, a comprehensive experimental protocol for its synthesis is provided, along with a workflow diagram to visually represent the process.

Core Compound Properties

This compound is an organic compound with the following key identifiers:

Solubility Profile

The following table summarizes the qualitative solubility based on documented laboratory procedures.

| Solvent Classification | Solvent | Solubility | Rationale from Experimental Use |

| Polar Aprotic | Pyridine | Soluble | Used as a solvent in the synthesis reaction.[2] |

| Ethyl Acetate | Soluble | Used as the extraction solvent.[2] | |

| Dichloromethane (CH₂Cl₂) | Soluble | Used as a component of the mobile phase in flash column chromatography for purification.[2] | |

| Nonpolar | Hexanes | Sparingly Soluble / Insoluble | Used as a component of the mobile phase in flash column chromatography, suggesting lower solubility to allow for separation on silica gel.[2] |

| Aqueous | Saturated Aqueous Sodium Bicarbonate | Insoluble | Used as a quenching and washing agent, indicating the compound is not soluble in aqueous basic solutions.[2] |

| 0.05 N Aqueous Hydrochloric Acid | Insoluble | Used as a washing agent, indicating the compound is not soluble in aqueous acidic solutions.[2] | |

| Brine (Saturated Aqueous NaCl) | Insoluble | Used as a washing agent, indicating insolubility in high ionic strength aqueous solutions.[2] |

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is based on a procedure detailed in patent literature.[2]

Materials:

-

4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol)

-

Neopentyl alcohol (1.39 mL, 12.91 mmol)

-

Pyridine (30 mL)

-

Saturated aqueous sodium bicarbonate

-

0.05 N aqueous hydrochloric acid

-

Brine

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel for flash chromatography

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Procedure:

-

To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

-

With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

-

Stir the reaction mixture overnight at ambient temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.

-

Dry the organic layer over sodium sulfate.

-

Concentrate the solution in vacuo to obtain the crude product.

-

Purify the resulting material using flash column chromatography on silica gel, eluting with a gradient of 30% to 50% dichloromethane in hexanes.

-

This procedure yields 2.24 g (85%) of this compound.[2]

Workflow and Process Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to Neopentyl 4-bromobenzenesulfonate: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl 4-bromobenzenesulfonate is a key organic compound utilized primarily in advanced organic synthesis. Its structure, featuring a sterically hindered neopentyl group and a good leaving group in the form of 4-bromobenzenesulfonate (brosylate), imparts specific reactivity that is advantageous in various synthetic transformations. This technical guide provides a comprehensive overview of its synthesis, historical context, and notable applications, with a focus on its relevance to drug development. Detailed experimental protocols and structured data are presented to facilitate its practical use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that some of these values are predicted, as extensive experimental data is not widely published.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylpropyl 4-bromobenzenesulfonate | PubChem[1] |

| CAS Number | 14248-15-8 | PubChem[1] |

| Molecular Formula | C₁₁H₁₅BrO₃S | PubChem[1] |

| Molecular Weight | 307.21 g/mol | PubChem[1] |

| Predicted Boiling Point | 357.5 ± 25.0 °C at 760 mmHg | Guidechem[2] |

| Predicted Flash Point | 170.0 ± 23.2 °C | Guidechem[2] |

| Predicted Refractive Index | 1.533 | Guidechem[2] |

| InChI Key | PVJBARUAGAVJSY-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)Br | PubChem[1] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of neopentyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of a base, typically pyridine. Pyridine acts as a catalyst and also serves to neutralize the hydrochloric acid byproduct formed during the reaction.

Experimental Protocol

The following protocol is adapted from the Open Reaction Database.[3]

Materials:

-

4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol)

-

Neopentyl alcohol (1.39 mL, 12.91 mmol)

-

Pyridine (30 mL)

-

Saturated aqueous sodium bicarbonate solution

-

0.05 N aqueous hydrochloric acid

-

Brine (saturated aqueous sodium chloride solution)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Silica gel for flash chromatography

-

Hexanes

-

Dichloromethane

Procedure:

-

To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

-

With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

-

Stir the reaction mixture overnight at ambient temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, 0.05 N aqueous hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the dried solution in vacuo to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel using a 30%-50% gradient of dichloromethane in hexanes.

-

This procedure yields approximately 2.24 g (85%) of this compound as the final product.[3]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound in the context of drug development and broader organic synthesis stems from two key features: the excellent leaving group ability of the brosylate anion and the steric hindrance provided by the neopentyl group.

Role as a Precursor for Radiolabeled Compounds

A significant and recent application of neopentyl sulfonates is in the synthesis of radiolabeled molecules for diagnostic and therapeutic purposes. Specifically, a neopentyl sulfonate precursor has been used to synthesize a neopentyl ²¹¹At-labeled activated ester, which is then used to label antibodies for targeted alpha therapy.[4][5][6] The neopentyl group provides in vivo stability to the resulting radiolabeled antibody, preventing premature dehalogenation.[4][5][6]

The following is a generalized protocol based on the synthesis of a neopentyl ²¹¹At-labeled activated ester from a sulfonyl ester precursor.[7]

Materials:

-

Astatine-211 (²¹¹At) residue from a cyclotron target.

-

Neopentyl sulfonyl ester precursor (e.g., sulfonyl ester 7 in the cited literature, 400 µg).

-

Acetonitrile (CH₃CN, 50 µL)

-

Diisopropylethylamine (DIEA, 0.5 µL)

-

10% aqueous solution of sodium ascorbate (0.5 µL)

Procedure:

-

Prepare a residue of ²¹¹At via dry-distillation from an irradiated ²⁰⁹Bi target.

-

To this residue, add the neopentyl sulfonyl ester precursor (400 µg) dissolved in acetonitrile (50 µL).

-

Add diisopropylethylamine (0.5 µL) and a 10% aqueous solution of sodium ascorbate (0.5 µL).

-

Heat the reaction mixture at 50 °C for 60 minutes.

-

The resulting mixture contains the ²¹¹At-labeled compound, which can then be purified and used for subsequent conjugation to antibodies.[7]

Caption: Logical workflow for the use of a neopentyl sulfonate in radiolabeling.

Use in Coupling Reactions and as a Protecting Group

The brosylate portion of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical compounds.[8][9]

Furthermore, the neopentyl group can serve as a sterically hindered protecting group for sulfonic acids.[10][11] Sulfonic acid groups are often introduced into drug candidates to improve their water solubility and pharmacokinetic properties. However, their high polarity can interfere with synthetic steps in nonpolar solvents. By converting the sulfonic acid to a neopentyl ester, the polarity is masked, allowing for easier manipulation of the molecule in organic solvents. The neopentyl ester is highly resistant to nucleophilic displacement due to steric hindrance but can be removed under specific conditions when desired.[10]

Conclusion

This compound is a valuable reagent in organic synthesis with specific applications that are highly relevant to the field of drug development. Its straightforward synthesis and the unique properties conferred by the neopentyl and brosylate groups make it a useful tool for constructing complex molecules, including next-generation radiopharmaceuticals. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this versatile compound.

References

- 1. This compound | C11H15BrO3S | CID 2802228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Development of a Neopentyl 211At-Labeled Activated Ester Providing In Vivo Stable 211At-Labeled Antibodies for Targeted Alpha Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5596095A - Formation and utility of sulfonic acid protecting groups - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Neopentyl 4-Bromobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl 4-bromobenzenesulfonate is a sterically hindered primary alkyl sulfonate that presents unique challenges and opportunities in nucleophilic substitution reactions. Due to the bulky tert-butyl group adjacent to the reaction center, direct SN2 displacement is significantly retarded. Consequently, reaction conditions must be carefully selected to achieve desired transformations, which may proceed via a slow SN2 pathway or, under certain conditions, an SN1 mechanism involving a rearranged carbocation. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in nucleophilic substitution reactions with a variety of nucleophiles, offering insights into reaction pathways and optimization strategies.

Introduction

Nucleophilic substitution is a cornerstone of organic synthesis, enabling the interconversion of functional groups. The reactivity of the substrate is paramount, with steric hindrance playing a critical role. Neopentyl systems are classic examples of sterically hindered substrates where the rate of SN2 reactions is dramatically reduced. For instance, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide in a typical SN2 reaction.[1] this compound, possessing a good leaving group, offers a platform to explore these sterically demanding transformations. Understanding the interplay between the substrate, nucleophile, solvent, and temperature is crucial for achieving successful substitution, either by forcing the SN2 pathway or by promoting a controlled SN1 reaction with rearrangement.

Synthesis of this compound

A reliable method for the preparation of this compound is essential for its use as a substrate in nucleophilic substitution studies. The following protocol, adapted from established procedures, provides a high-yielding synthesis from neopentyl alcohol.

Protocol 1: Synthesis of this compound

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| Neopentyl alcohol | 88.15 | 1.14 g (1.39 mL) | 0.0129 | 1.5 |

| 4-Bromobenzenesulfonyl chloride | 255.50 | 2.20 g | 0.0086 | 1.0 |

| Pyridine | 79.10 | 30 mL | - | Solvent |

Procedure:

-

To a round-bottom flask charged with 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol), add pyridine (30 mL).

-

Stir the solution at ambient temperature and add neopentyl alcohol (1.39 mL, 12.91 mmol).

-

Continue stirring the reaction mixture overnight at ambient temperature.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL), 0.05 N aqueous hydrochloric acid (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 50% dichloromethane in hexanes, to afford this compound as a white solid (2.24 g, 85% yield).[2]

Nucleophilic Substitution Protocols

The following protocols detail the reaction of this compound with various nucleophiles. Given the low reactivity of the neopentyl system, forcing conditions such as elevated temperatures and polar aprotic solvents are often necessary to promote the SN2 pathway.

Protocol 2: Substitution with Azide (SN2)

This protocol describes the synthesis of neopentyl azide, a useful precursor for amines and triazoles. The reaction is conducted at an elevated temperature in a polar aprotic solvent to facilitate the SN2 reaction.

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| This compound | 307.21 | 1.00 g | 0.00325 | 1.0 |

| Sodium azide | 65.01 | 0.42 g | 0.0065 | 2.0 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 20 mL | - | Solvent |

Procedure:

-

In a round-bottom flask, dissolve this compound (1.00 g, 3.25 mmol) in anhydrous DMSO (20 mL).

-

Add sodium azide (0.42 g, 6.50 mmol) to the solution.

-

Heat the reaction mixture to 100 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with water (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo to yield neopentyl azide.

Note: Due to the slow nature of this reaction, yields may be moderate. Kinetic studies on similar neopentyl systems suggest that the reaction proceeds to completion over extended periods under these conditions.

Protocol 3: Finkelstein Reaction with Iodide (SN2)

This protocol outlines the synthesis of neopentyl iodide. The Finkelstein reaction is a classic SN2 process, and by using a large excess of sodium iodide in acetone, the equilibrium can be driven towards the product due to the precipitation of sodium 4-bromobenzenesulfonate.[3][4][5]

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| This compound | 307.21 | 1.00 g | 0.00325 | 1.0 |

| Sodium iodide | 149.89 | 2.44 g | 0.0163 | 5.0 |

| Acetone | 58.08 | 30 mL | - | Solvent |

Procedure:

-

Dissolve this compound (1.00 g, 3.25 mmol) in anhydrous acetone (30 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add sodium iodide (2.44 g, 16.3 mmol) to the solution.

-

Heat the mixture to reflux and maintain for 48-72 hours. A precipitate of sodium 4-bromobenzenesulfonate should form.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate in vacuo.

-

Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 30 mL) and saturated aqueous sodium thiosulfate solution (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford neopentyl iodide.

Protocol 4: Substitution with Thiolate (SN2)

This protocol describes the synthesis of a neopentyl thioether. Thiolates are generally excellent nucleophiles and can effect substitution on sterically hindered substrates.

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| This compound | 307.21 | 1.00 g | 0.00325 | 1.0 |

| 4-tert-Butylbenzenethiol | 166.28 | 0.65 g | 0.0039 | 1.2 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.17 g | 0.0042 | 1.3 |

| Dimethylformamide (DMF) | 73.09 | 25 mL | - | Solvent |

Procedure:

-

To a stirred suspension of sodium hydride (0.17 g of a 60% dispersion, 4.2 mmol) in anhydrous DMF (15 mL) under an inert atmosphere, add a solution of 4-tert-butylbenzenethiol (0.65 g, 3.9 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.00 g, 3.25 mmol) in anhydrous DMF (5 mL).

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the neopentyl thioether.

Reaction Mechanisms and Stereochemistry

The nucleophilic substitution reactions of this compound are governed by the severe steric hindrance imposed by the tert-butyl group.

SN2 Pathway:

The direct backside attack required for an SN2 mechanism is highly impeded. However, with strong nucleophiles and forcing conditions (high temperature, polar aprotic solvents), this pathway can be accessed, albeit at a slow rate. The reaction proceeds with inversion of configuration at the carbon center, although for the achiral neopentyl group, this is not observable.

References

Application Notes and Protocols: Neopentyl 4-bromobenzenesulfonate in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of neopentyl 4-bromobenzenesulfonate as a versatile coupling partner in various palladium-catalyzed cross-coupling reactions. This compound serves as a stable and effective electrophile for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in pharmaceutical and materials science research.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron compound and an organic halide or sulfonate. This compound has been demonstrated to be an effective substrate in this reaction, coupling with various arylboronic acids to yield neopentyl biphenylsulfonates. Research indicates that 4-bromobenzenesulfonates undergo this coupling more readily than their 3-bromo counterparts.[1]

General Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add a 4:1 mixture of toluene and degassed water (5 mL).

-

Stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired neopentyl 4-phenylbenzenesulfonate.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While specific examples with this compound are not prevalent in the literature, its reactivity as an aryl bromide suggests its suitability as a substrate in Heck couplings.

General Reaction Scheme:

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv) in DMF (5 mL).

-

Add styrene (1.5 mmol, 1.5 equiv), triethylamine (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

-

Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

-

After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the neopentyl 4-stilbenesulfonate product.

Visualization of the Heck Reaction Catalytic Cycle

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] this compound can be employed as the aryl halide component in this reaction.

General Reaction Scheme:

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol, 1.5 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

-

Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite, washing with THF.

-

Concentrate the filtrate and dissolve the residue in diethyl ether.

-

Wash the ether solution with saturated aqueous ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography.

Visualization of the Sonogashira Catalytic Cycle

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or sulfonates.[3][4] this compound is a suitable electrophile for this transformation, allowing for the formation of C-N bonds.

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Add this compound (1.0 mmol, 1.0 equiv).

-

Remove the tube from the glovebox and add toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) under an argon atmosphere.

-

Seal the tube and heat the mixture to 100 °C for 18-24 hours.

-

Cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to give the desired N-arylated amine.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle```dot

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: Synthesis of Neopentyl 4-bromobenzenesulfonate

Abstract

This document provides a detailed experimental protocol for the synthesis of Neopentyl 4-bromobenzenesulfonate. This procedure is intended for researchers and scientists in the fields of organic chemistry and drug development. The synthesis involves the reaction of neopentyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of pyridine. The protocol includes a step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a sulfonate ester that can serve as a useful intermediate in organic synthesis. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable precursors for the introduction of various functional groups.[1][2][3] This protocol details a reliable method for the preparation of this compound from commercially available starting materials.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of sulfonate esters.[4]

3.1 Materials and Equipment

-

Reactants:

-

4-bromobenzenesulfonyl chloride (MW: 255.50 g/mol )

-

Neopentyl alcohol (MW: 88.15 g/mol , density: 0.812 g/mL)

-

Pyridine (anhydrous)

-

-

Work-up and Purification Reagents:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

0.05 N aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Silica gel (for flash column chromatography)

-

-

Equipment:

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

Standard laboratory glassware

-

3.2 Procedure

-

Reaction Setup: To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).[4]

-

Addition of Alcohol: While stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol) to the reaction mixture.[4]

-

Reaction: Allow the reaction to stir overnight at ambient temperature.[4]

-

Quenching: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Perform the extraction three times for optimal recovery.

-

Washing: Combine the organic extracts and wash sequentially with:

-

Saturated aqueous sodium bicarbonate

-

0.05 N aqueous hydrochloric acid

-

Brine[4]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.[4]

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a 30%-50% gradient of dichloromethane in hexanes.[4]

-

Product Isolation: Collect the fractions containing the desired product and concentrate the solvent to yield this compound as the final product. The reported yield for this procedure is 85% (2.24 g).[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-bromobenzenesulfonyl chloride | 2.20 g (8.61 mmol) |

| Neopentyl alcohol | 1.39 mL (12.91 mmol) |

| Pyridine (solvent) | 30 mL |

| Reaction Conditions | |

| Temperature | Ambient |

| Reaction Time | Overnight |

| Purification | |

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel |

| Mobile Phase | 30%-50% Gradient of CH₂Cl₂ in Hexanes |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₁H₁₅BrO₃S |

| Molecular Weight | 307.21 g/mol |

| Yield | 2.24 g (85%) |

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Pyridine is a flammable and toxic liquid. Handle with care.

-

4-bromobenzenesulfonyl chloride is corrosive and moisture-sensitive.

-

Hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

This protocol provides a straightforward and high-yielding method for the synthesis of this compound. The detailed procedure and purification steps should allow for the reliable preparation of this compound for further use in chemical research and development.

References

Application of Neopentyl 4-bromobenzenesulfonate in Pharmaceutical Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl 4-bromobenzenesulfonate is a valuable reagent in pharmaceutical chemistry, primarily utilized as a neopentylating agent. The introduction of a neopentyl group ((CH₃)₃CCH₂-) can significantly alter the physicochemical properties of a parent drug molecule, such as its lipophilicity, metabolic stability, and pharmacokinetic profile. The bulky and sterically hindered nature of the neopentyl group can shield adjacent functional groups from enzymatic degradation, potentially prolonging the drug's half-life. The 4-bromobenzenesulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical research and development.

Key Applications in Pharmaceutical Chemistry

The primary application of this compound is in the alkylation of nucleophilic functional groups within a drug molecule or a key intermediate. This is particularly relevant in the following areas:

-

Prodrug Synthesis: A common strategy to improve the oral bioavailability or other pharmacokinetic properties of a drug is to convert it into a prodrug. This compound can be used to attach a neopentyl ester or ether to a parent drug containing a carboxylic acid or a hydroxyl group, respectively. These neopentyl-containing prodrugs can then be hydrolyzed in vivo to release the active pharmaceutical ingredient.

-

Modification of Lead Compounds: During the lead optimization phase of drug discovery, systematic modifications of a lead compound are performed to improve its activity, selectivity, and pharmacokinetic properties (Structure-Activity Relationship, SAR studies). This compound serves as a tool to introduce the sterically demanding neopentyl group, allowing researchers to probe the steric and electronic requirements of the biological target.

-

Synthesis of Novel Chemical Entities: The neopentyl group can be a key structural motif in the design of new pharmacologically active molecules. This compound provides a reliable method for incorporating this group into complex molecular scaffolds.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14248-15-8 | [1] |

| Molecular Formula | C₁₁H₁₅BrO₃S | [1] |

| Molecular Weight | 307.21 g/mol | [1] |

| Appearance | Solid | |

| IUPAC Name | 2,2-dimethylpropyl 4-bromobenzenesulfonate | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromobenzenesulfonyl chloride and neopentyl alcohol.[2]

Materials:

-

4-bromobenzenesulfonyl chloride

-

Neopentyl alcohol

-

Pyridine

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

0.05 N aqueous hydrochloric acid

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate

-

Silica gel for flash chromatography

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Equipment:

-

Round bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

-

With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

-

Stir the reaction mixture overnight at ambient temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate, followed by 0.05 N aqueous hydrochloric acid, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 50% dichloromethane in hexanes.

Expected Yield: 2.24 g (85%) of this compound as a white solid.

Table 2: Summary of Synthesis Protocol 1

| Reactant | Molar Eq. | Amount |

| 4-bromobenzenesulfonyl chloride | 1.0 | 2.20 g |

| Neopentyl alcohol | 1.5 | 1.39 mL |

| Product | Yield | |

| This compound | 85% |

Protocol 2: Representative Neopentylation of a Carboxylic Acid for Prodrug Synthesis

This protocol provides a general method for the neopentylation of a generic drug molecule containing a carboxylic acid (Drug-COOH) to form a neopentyl ester prodrug. This is a representative procedure based on the principles of esterification using sulfonate esters.

Materials:

-

Drug-COOH (a generic carboxylic acid-containing drug)

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Reaction vial or round bottom flask

-

Magnetic stirrer and heating plate

-

Separatory funnel

-

Rotary evaporator

-

HPLC or TLC for reaction monitoring

Procedure:

-

In a reaction vial, dissolve Drug-COOH (1.0 mmol) in DMF (5 mL).

-

Add potassium carbonate (1.5 mmol, 1.5 eq.).

-

To the stirred suspension, add this compound (1.2 mmol, 1.2 eq.).

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or HPLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or preparative HPLC to obtain the desired neopentyl ester prodrug (Drug-COOCH₂C(CH₃)₃).

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of a neopentyl ester prodrug.

Caption: Conceptual pharmacokinetic pathway of a neopentyl ester prodrug.

References

Application Notes and Protocols: Neopentyl 4-bromobenzenesulfonate as a Protecting Group Strategy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Neopentyl 4-bromobenzenesulfonate as a robust protecting group, particularly for sulfonic acids and alcohols. Its high stability under a range of conditions, coupled with specific deprotection methods, makes it a valuable tool in multi-step organic synthesis and drug development.

Introduction

The neopentyl group, characterized by its significant steric hindrance, offers exceptional stability when used as a protecting group for sulfonate esters.[1][2] this compound is a key reagent for the introduction of this protective moiety. This strategy is particularly advantageous in complex syntheses where functional groups need to be masked through numerous reaction steps. The neopentyl sulfonate esters exhibit remarkable resistance to nucleophilic attack and a wide array of reagents, yet can be selectively cleaved under specific conditions.[3]

Data Presentation

Table 1: Comparative Stability of Sulfonate Protecting Groups

The following table summarizes the stability of various sulfonate protecting groups under different reaction conditions, highlighting the complementary nature of the neopentyl (Neo) group.

| Protecting Group | Reagent/Condition | Stability |

| Neopentyl (Neo) | Piperidine (overnight, rt) | Stable |

| NaOH (2 eq, 9:1 DCM/MeOH, rt) | Stable | |

| NaN₃ (excess, DMSO, 70°C) | Partially Cleaved | |

| NaN₃ (excess, DMSO, 100°C) | Cleaved | |

| BBr₃ (3 eq, CH₂Cl₂, 0°C) | Cleaved | |

| BCl₃ (1 eq, CH₂Cl₂, 0°C) | Cleaved | |

| Trifluoroethyl (TFE) | Piperidine (overnight, rt) | Stable |

| NaOH (2 eq, 9:1 DCM/MeOH, rt) | Cleaved | |

| NaN₃ (excess, DMSO, 70°C) | Partially Cleaved | |

| NaN₃ (excess, DMSO, 100°C) | Cleaved | |

| BBr₃ (3 eq, CH₂Cl₂, 0°C) | Stable | |

| Phenyl (Ph) | Piperidine (overnight, rt) | Stable |

| NaOH (2 eq, 9:1 DCM/MeOH, rt) | Cleaved | |

| NaN₃ (excess, DMSO, 100°C) | Stable | |

| BBr₃ (3 eq, CH₂Cl₂, 0°C) | Stable | |

| Isobutyl (iBu) | Piperidine (overnight, rt) | Cleaved |

| Acidic Conditions | More Stable | |

| Nucleophilic Cleavage | Sensitive | |

| Trichloroethyl (TCE) | Basic Nucleophiles | Reactive |

| Non-basic Nucleophiles | Stable |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the protecting group reagent itself.

Materials:

-

4-bromobenzenesulfonyl chloride

-

Neopentyl alcohol

-

Pyridine

-

Saturated aqueous sodium bicarbonate

-

0.05 N aqueous hydrochloric acid

-

Brine

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Procedure:

-

To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

-

With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

-

Stir the reaction mixture overnight at ambient temperature.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.

-

Dry the organic layer over sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a 30%-50% gradient of CH₂Cl₂ in hexanes to yield this compound (2.24 g, 85% yield).[3]

Protocol 2: Protection of an Alcohol with this compound

This protocol outlines the general procedure for protecting a primary alcohol.

Materials:

-

Alcohol substrate

-

This compound

-

Pyridine or another suitable base (e.g., triethylamine)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Magnesium sulfate

-

Silica gel

Procedure:

-

Dissolve the alcohol substrate in dichloromethane.

-

Add pyridine (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound (1.2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to obtain the neopentyl-protected alcohol.

Protocol 3: Deprotection of a Neopentyl Sulfonate using a Lewis Acid